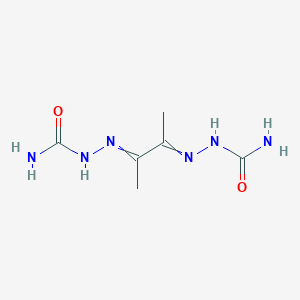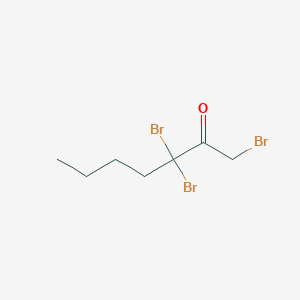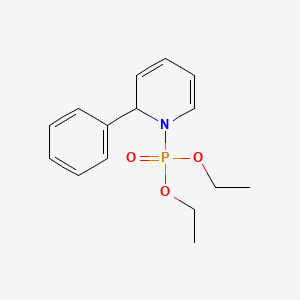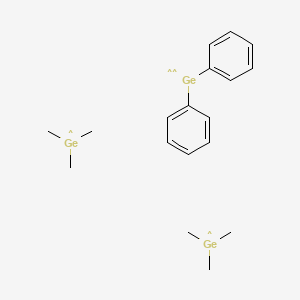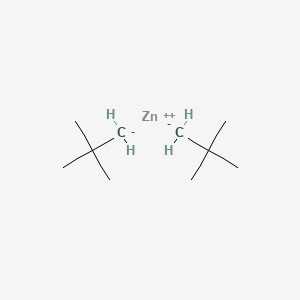
Zinc, bis(2,2-dimethylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, bis(2,2-dimethylpropyl)-: is a chemical compound with the molecular formula C10H22Zn It is a zinc complex where the zinc atom is coordinated by two 2,2-dimethylpropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Zinc, bis(2,2-dimethylpropyl)- typically involves the reaction of zinc chloride with 2,2-dimethylpropyl magnesium bromide in an ether solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
ZnCl2+2(CH3)3CCH2MgBr→Zn[(CH3)3CCH2]2+2MgBrCl
Industrial Production Methods: On an industrial scale, the production of Zinc, bis(2,2-dimethylpropyl)- may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Zinc, bis(2,2-dimethylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and corresponding organic by-products.
Substitution: It can participate in substitution reactions where the 2,2-dimethylpropyl groups are replaced by other ligands.
Complexation: It can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Substitution: Reagents such as halogens, acids, and bases can be used under controlled conditions.
Complexation: Ligands such as phosphines, amines, and other donor molecules are used to form complexes.
Major Products:
Oxidation: Zinc oxide and organic by-products.
Substitution: New zinc complexes with different ligands.
Complexation: Various zinc-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Zinc, bis(2,2-dimethylpropyl)- is used as a precursor in the synthesis of other zinc-containing compounds. It is also used in catalysis and as a reagent in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in zinc metabolism and its effects on biological systems.
Medicine: There is ongoing research into the potential therapeutic applications of zinc complexes, including their use as antimicrobial agents and in cancer treatment.
Industry: In the industrial sector, Zinc, bis(2,2-dimethylpropyl)- is used in the production of specialized materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which Zinc, bis(2,2-dimethylpropyl)- exerts its effects involves the coordination of zinc with target molecules. Zinc acts as a Lewis acid, facilitating various chemical reactions. The 2,2-dimethylpropyl groups provide steric hindrance, influencing the reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
- Zinc, bis(2,2-dimethylbutyl)-
- Zinc, bis(2,2-dimethylpentyl)-
- Zinc, bis(2,2-dimethylhexyl)-
Comparison: Zinc, bis(2,2-dimethylpropyl)- is unique due to the specific steric and electronic effects imparted by the 2,2-dimethylpropyl groups. Compared to similar compounds with longer alkyl chains, it may exhibit different reactivity and stability profiles, making it suitable for specific applications.
Eigenschaften
CAS-Nummer |
54773-23-8 |
|---|---|
Molekularformel |
C10H22Zn |
Molekulargewicht |
207.7 g/mol |
IUPAC-Name |
zinc;2-methanidyl-2-methylpropane |
InChI |
InChI=1S/2C5H11.Zn/c2*1-5(2,3)4;/h2*1H2,2-4H3;/q2*-1;+2 |
InChI-Schlüssel |
ONYPPVBKLADTTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[CH2-].CC(C)(C)[CH2-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


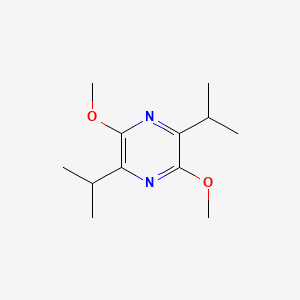

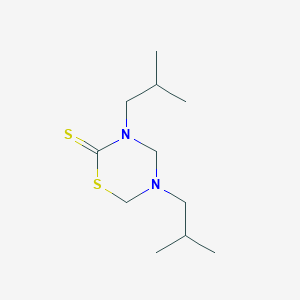
![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)

